[1-(Ethanesulfonyl)cyclopropyl]methanamine hydrochloride
Description
Properties
IUPAC Name |
(1-ethylsulfonylcyclopropyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-2-10(8,9)6(5-7)3-4-6;/h2-5,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOVUDALACYEDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1(CC1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Ethanesulfonyl)cyclopropyl]methanamine hydrochloride typically involves the reaction of cyclopropylmethanamine with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of [1-(Ethanesulfonyl)cyclopropyl]methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically obtained through large-scale crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
[1-(Ethanesulfonyl)cyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted cyclopropylmethanamine derivatives.
Scientific Research Applications
[1-(Ethanesulfonyl)cyclopropyl]methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(Ethanesulfonyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Features
Key Observations :
Challenges :
Spectroscopic Characterization
Comparative NMR and HRMS data from analogs:
Insights :
- Cyclopropane protons typically resonate between δ 1.0–2.0 ppm.
- Sulfonyl groups deshield adjacent protons, shifting signals upfield .
Biological Activity
[1-(Ethanesulfonyl)cyclopropyl]methanamine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : [1-(Ethanesulfonyl)cyclopropyl]methanamine hydrochloride
- Molecular Formula : C5H12ClN1O2S
- Molecular Weight : 185.67 g/mol
The biological activity of [1-(Ethanesulfonyl)cyclopropyl]methanamine hydrochloride is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may function as an enzyme inhibitor or modulator in various signaling pathways. The sulfonyl group enhances its binding affinity to target proteins, potentially affecting their activity.
Biological Activity Overview
The compound has been investigated for several biological activities, including:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Anti-inflammatory Effects : May modulate inflammatory pathways, contributing to reduced inflammation in cellular models.
- Neuroprotective Properties : Shows promise in protecting neuronal cells from oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Anti-inflammatory | Reduced cytokine production | |
| Neuroprotective | Decreased apoptosis in neurons |
Case Study 1: Antimicrobial Efficacy
In a study focusing on the antimicrobial properties of [1-(Ethanesulfonyl)cyclopropyl]methanamine hydrochloride, it was found to inhibit the growth of Escherichia coli at concentrations as low as 50 µM. The mechanism was linked to disruption of bacterial cell wall synthesis.
Case Study 2: Anti-inflammatory Mechanism
Research demonstrated that the compound significantly reduced the expression of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic role in treating chronic inflammatory diseases.
Case Study 3: Neuroprotection
In vitro studies indicated that [1-(Ethanesulfonyl)cyclopropyl]methanamine hydrochloride could protect neuronal cells from oxidative damage induced by hydrogen peroxide. The compound reduced reactive oxygen species (ROS) levels and improved cell viability by approximately 30% compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
